molecular formula C19H20N4O3 B10999266 N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide

Cat. No.: B10999266
M. Wt: 352.4 g/mol
InChI Key: GEOLNPSQBLDWPX-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is a synthetic organic compound that features a complex structure combining aromatic, heterocyclic, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Pyridine Ring: The pyridine moiety can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a pyridine boronic acid or halide.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the oxadiazole intermediate with 2-(4-methoxyphenyl)ethylamine under standard amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced production costs. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes and identifying potential therapeutic targets.

Medicine

In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against certain diseases, making it a candidate for drug development. Studies on its bioavailability, toxicity, and efficacy are crucial for its advancement as a therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength. Its incorporation into polymers or composites can lead to the creation of advanced materials for various applications.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure with a butanamide instead of a propanamide.

    N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pentanamide: Similar structure with a pentanamide instead of a propanamide.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and pyridinyl moieties provide opportunities for diverse interactions with biological targets, while the oxadiazole ring enhances its stability and reactivity.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C19H20N4O3/c1-25-16-4-2-14(3-5-16)8-13-21-17(24)6-7-18-22-19(23-26-18)15-9-11-20-12-10-15/h2-5,9-12H,6-8,13H2,1H3,(H,21,24)

InChI Key

GEOLNPSQBLDWPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CCC2=NC(=NO2)C3=CC=NC=C3

Origin of Product

United States

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